Ethyl 2-acetamidopent-4-ynoate Ethyl 2-acetamidopent-4-ynoate
Brand Name: Vulcanchem
CAS No.: 23235-05-4
VCID: VC21536930
InChI: InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)
SMILES: CCOC(=O)C(CC#C)NC(=O)C
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol

Ethyl 2-acetamidopent-4-ynoate

CAS No.: 23235-05-4

VCID: VC21536930

Molecular Formula: C9H13NO3

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetamidopent-4-ynoate - 23235-05-4

Description

Ethyl 2-acetamidopent-4-ynoate is a chemical compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . It is also known by other names such as Ac-dl-pra-oet and 4-Pentynoic acid, 2-(acetylamino)-, ethyl ester . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes both an acetamide group and an alkyne functionality.

Synthesis and Applications

While specific synthesis methods for Ethyl 2-acetamidopent-4-ynoate are not widely detailed in the available literature, compounds with similar structures often involve reactions that incorporate alkyne functionalities and amide formations. The presence of an alkyne group suggests potential applications in click chemistry or as intermediates in organic synthesis.

Safety and Handling

Ethyl 2-acetamidopent-4-ynoate is classified with a hazard statement of H302, indicating it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312+P330 (if swallowed, call a poison center or a doctor/physician if you feel unwell, rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Hazard StatementPrecautionary Statements
H302P264, P270, P301+P312+P330, P501
CAS No. 23235-05-4
Product Name Ethyl 2-acetamidopent-4-ynoate
Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
IUPAC Name ethyl 2-acetamidopent-4-ynoate
Standard InChI InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)
Standard InChIKey XZFOCHGENVPUER-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC#C)NC(=O)C
Canonical SMILES CCOC(=O)C(CC#C)NC(=O)C
Synonyms Ac-dl-pra-oet;23235-05-4;ethyl2-acetamidopent-4-ynoate;SCHEMBL1071728;6082AH;AKOS006274725;AM020617;KB-47035;OR028883;FT-0695711;2-(acetylamino)-4-pentynoicacidethylester;K-6396;4-Pentynoicacid,2-(acetylamino)-,ethylester;3B3-068480
PubChem Compound 11745273
Last Modified Aug 15 2023

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